molecular formula C4H5ClO2 B1265820 1-Chlorobutane-2,3-dione CAS No. 5559-62-6

1-Chlorobutane-2,3-dione

Cat. No.: B1265820
CAS No.: 5559-62-6
M. Wt: 120.53 g/mol
InChI Key: AHPSZWVDPABXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chlorobutane-2,3-dione is a useful research compound. Its molecular formula is C4H5ClO2 and its molecular weight is 120.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Intermediates

1-Chlorobutane-2,3-dione plays a crucial role in various chemical reactions. For instance, this compound 2-oxime reacts with sodium carbonate and, in the presence of olefins, forms oxazines stereoselectively and in good yields. It is postulated that 3-Nitrosobut-3-en-2-one acts as an intermediate in these reactions. The compound adds preferentially to electron-rich olefins and acts as an electrophile towards indole, resulting in the formation of 3-alkylindoles. Analogous reactions are observed with pyrrole and NN-dimethylaniline, indicating its broad applicability in synthesizing various organic compounds (Gilchrist & Roberts, 1983).

Synthesis and Structural Analysis

This compound has been used in the synthesis and structural analysis of various compounds. For example, its interaction with other chemicals has led to the synthesis of benzocyclobutenes, cyclobutane-1,2-dione, and its derivatives. The understanding of its behavior under different conditions has contributed significantly to the field of organic chemistry, providing insights into the structural dynamics of complex organic molecules (Hacker et al., 1982).

Thermochemical Properties

Research on this compound has also extended to exploring its thermochemical properties. Studies have focused on its stability and the thermochemical properties of its derivatives. This research is crucial in understanding the behavior of such compounds under different environmental conditions and their potential applications in various fields, including material science and pharmaceuticals (Morales & Martínez, 2009).

Reaction Mechanisms

In-depth studies have been conducted to understand the reaction mechanisms involving this compound. These studies involve computational and experimental approaches to elucidate the pathways and intermediates formed during its reactions. Such research is fundamental in the field of theoretical and applied chemistry, providing valuable insights for the development of new synthetic methods and materials (Sultana & Fabian, 2013).

Safety and Hazards

1-Chlorobutane-2,3-dione is highly flammable and may be fatal if swallowed and enters airways . It is harmful to aquatic life with long-lasting effects . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Mechanism of Action

Mode of Action

It is known that the compound can interact with various biochemical entities, potentially leading to changes in cellular processes .

Biochemical Pathways

It is plausible that the compound could influence a variety of pathways due to its potential interactions with different biochemical entities.

Pharmacokinetics

It is known that the compound can be analyzed using a reverse phase (rp) hplc method . This suggests that it may have certain properties that affect its bioavailability, such as solubility and stability.

Result of Action

It is known that the compound can react with sodium carbonate in the presence of olefins to give oxazines . This suggests that the compound may have the ability to participate in certain chemical reactions, potentially leading to various molecular and cellular effects.

Action Environment

The action, efficacy, and stability of 1-Chlorobutane-2,3-dione can be influenced by various environmental factors. For instance, the compound is known to be stable at room temperature . Other factors, such as pH and the presence of other chemicals, may also influence its action.

Biochemical Analysis

Biochemical Properties

1-Chlorobutane-2,3-dione plays a significant role in biochemical reactions, particularly in the context of electrophilic addition and cycloaddition reactions. It interacts with various enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. For instance, this compound can react with nucleophilic amino acid residues in proteins, leading to the formation of covalent adducts. This interaction can alter the function of the proteins and enzymes, potentially inhibiting their activity or modifying their catalytic properties .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to the activation of signaling pathways such as the MAPK/ERK pathway, which in turn affects gene expression and cellular responses to stress . Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can inhibit enzyme activity by blocking the active site or inducing conformational changes in the protein structure. Furthermore, this compound can act as an electrophile, reacting with nucleophilic DNA bases and potentially causing mutations or DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained oxidative stress and prolonged inhibition of metabolic enzymes . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause adverse effects such as liver damage, oxidative stress, and disruption of metabolic pathways . It is important to determine the threshold dose at which these toxic effects occur to ensure safe and effective use of the compound in research.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to more water-soluble metabolites that can be excreted from the body . Additionally, this compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered levels of metabolites and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its biological activity and toxicity, as well as its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, the presence of specific amino acid sequences can target this compound to the mitochondria, where it can affect mitochondrial function and energy production.

Properties

IUPAC Name

1-chlorobutane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c1-3(6)4(7)2-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPSZWVDPABXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204136
Record name 1-Chloro-2,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5559-62-6
Record name 1-Chloro-2,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5559-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chlorobutane-2,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005559626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chlorobutane-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-CHLOROBUTANE-2,3-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56EG3J96KQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chlorobutane-2,3-dione
Reactant of Route 2
Reactant of Route 2
1-Chlorobutane-2,3-dione
Reactant of Route 3
Reactant of Route 3
1-Chlorobutane-2,3-dione
Reactant of Route 4
Reactant of Route 4
1-Chlorobutane-2,3-dione
Reactant of Route 5
1-Chlorobutane-2,3-dione
Reactant of Route 6
Reactant of Route 6
1-Chlorobutane-2,3-dione
Customer
Q & A

Q1: What is the primary reaction pathway of 1-chlorobutane-2,3-dione 2-oxime with olefins, and what role do reaction conditions play?

A1: Research indicates that this compound 2-oxime reacts with olefins in the presence of sodium carbonate to yield dihydro-oxazines [, ]. This reaction is proposed to proceed via the formation of a reactive intermediate, 3-nitrosobut-3-en-2-one. The reaction is stereoselective, favoring the formation of specific dihydro-oxazine isomers. The choice of olefin influences the reaction yield, with electron-rich olefins generally leading to higher yields [].

Q2: How can dihydro-oxazines, derived from this compound 2-oxime, be further transformed?

A2: Dihydro-oxazines, synthesized from the reaction of this compound 2-oxime with enol ethers, can be converted into 3-alkoxypyridine 1-oxides. This transformation is achieved through treatment with alcoholic hydrochloric acid (HCl) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.